Mogroside IIe is a cucurbitane-type triterpenoid saponin predominantly found in the unripe fruits of the Siraitia grosvenorii (Swingle) C. Jeffrey plant, also known as monk fruit or Luo Han Guo. [, , ] It is a precursor to Mogroside V, the primary sweet component in monk fruit extract, and is characterized by a bitter taste. [, ] Mogroside IIe is a subject of ongoing research due to its various biological activities. Its role in scientific research is to investigate its potential therapeutic benefits and understand its metabolic pathway in the Siraitia grosvenorii plant. [, , , , ]
Mogroside IIe is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are known for their intense sweetness and potential health benefits. Mogroside IIe is particularly notable for its low-calorie content and has been studied for various applications in food and medicine.
Mogroside IIe is primarily extracted from the dried fruit of Siraitia grosvenorii, which is native to southern China. The fruit has been traditionally used in Chinese medicine for its sweetening properties and therapeutic effects. The extraction process typically involves drying the fruit and then using solvents to isolate the mogroside compounds, including Mogroside IIe.
Mogroside IIe belongs to the class of compounds known as triterpenoid saponins. These compounds are characterized by their glycosidic structures, which consist of a triterpene aglycone linked to one or more sugar moieties. Mogroside IIe specifically features multiple glucose units attached to its aglycone structure.
The synthesis of Mogroside IIe can be achieved through enzymatic glycosylation processes. This involves using glycosyltransferase enzymes, which catalyze the transfer of sugar moieties from nucleotide sugars to the aglycone precursor, mogrol.
Mogroside IIe has a complex molecular structure characterized by its triterpene backbone with multiple hydroxyl groups and glucose units attached. The molecular formula is , indicating a large and intricate arrangement conducive to its biological activity.
Mogroside IIe can participate in various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, which can release glucose units and regenerate the aglycone.
The sweet taste of Mogroside IIe is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3) similarly to sucrose but does not contribute calories due to its non-metabolizable nature.
Studies have shown that Mogroside IIe can activate sweet taste receptors at concentrations much lower than those required for sucrose, making it an effective natural sweetener without caloric content.
Mogroside IIe has garnered attention for several applications:
Mogroside IIe (C~42~H~70~O~13~), a cucurbitane-type triterpenoid diglycoside, originates from the mevalonate (MVA) pathway in Siraitia grosvenorii. The biosynthesis initiates with acetyl-coenzyme A, which undergoes sequential condensation to form the C~30~ triterpenoid scaffold 2,3-oxidosqualene—a universal precursor for sterols and triterpenes [8] [3]. Squalene epoxidase catalyzes the epoxidation of squalene, directing metabolic flux toward mogroside biosynthesis. Cucurbitadienol synthase then cyclizes 2,3-oxidosqualene into cucurbitadienol, establishing the characteristic 19(10→9β)-abeo-10α-lanost-5-ene skeleton [3] [8].
The enzymatic cascade proceeds with cytochrome P450-mediated oxidations. CYP87D18, a multifunctional oxidase, hydroxylates cucurbitadienol at C-11 and C-24 to yield mogrol, the aglycone core of Mogroside IIe [3] [7]. Structural analyses reveal CYP87D18’s substrate-binding pocket accommodates cucurbitadienol via hydrophobic interactions, positioning C-24 for initial hydroxylation [7]. Subsequent glycosylation involves uridine diphosphate-dependent glycosyltransferases (UGTs): UGT720-269-1 transfers glucose from UDP-glucose to mogrol’s C3-OH and C24-OH positions, forming Mogroside IIe (β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl mogrol) [4] [7]. Transcriptomic studies confirm peak expression of UGT720-269-1 and CYP87D18 genes at 50–70 days post-anthesis, correlating with Mogroside IIe accumulation in developing fruits [8].
Table 1: Key Precursors and Enzymes in Mogroside IIe Biosynthesis
Precursor/Intermediate | Enzyme | Catalytic Function | Localization |
---|---|---|---|
2,3-Oxidosqualene | Squalene epoxidase | Squalene epoxidation | Endoplasmic reticulum |
Cucurbitadienol | Cucurbitadienol synthase | Cyclization of 2,3-oxidosqualene | Cytosol |
Mogrol | CYP87D18 | C-24 and C-11 hydroxylation of cucurbitadienol | Endoplasmic reticulum |
Mogrol | UGT720-269-1 | Dual glycosylation at C3-OH and C24-OH | Cytosol |
Heterologous production platforms circumvent the limitations of plant extraction. Nicotiana benthamiana and Arabidopsis thaliana engineered with Siraitia grosvenorii’s UGT720-269-1 and CYP87D18 genes produce Mogroside IIe at 148–5663 ng/g fresh weight, demonstrating functional expression of the pathway in dicot plants [6]. Cucumber (Cucumis sativus) transformed via Agrobacterium-mediated gene stacking (using the In-fusion assembly system) accumulates Mogroside IIe as a dominant intermediate, though titers remain suboptimal (≤339 ng/g fresh weight) due to incomplete glycosylation [6] [2].
Microbial chassis offer industrial scalability. Saccharomyces cerevisiae strains equipped with Siraitia grosvenorii’s cucurbitadienol synthase, CYP87D18, and Arabidopsis thaliana cytochrome P450 reductase (ATR2) synthesize mogrol, but Mogroside IIe formation requires co-expression of UGT720-269-1 [5] [9]. Engineered Yarrowia lipolytica achieves higher titers (252.73 ng/g dry cell weight) owing to enhanced acetyl-coenzyme A and UDP-glucose pools [9]. A breakthrough involved Escherichia coli expressing glycosyltransferase mutants (e.g., UGT74AC1~T79Y/L48M~), which improved Mogroside IIe yields by 74-fold via enhanced catalytic efficiency (k~cat~/K~m~) [4].
Table 2: Heterologous Production Systems for Mogroside IIe
Host System | Engineered Genes | Titer | Limitations |
---|---|---|---|
Nicotiana benthamiana | SgSQE1, SgCS, SgEPH2, SgP450, UGTs | 148–5663 ng/g FW | Low transformation efficiency |
Saccharomyces cerevisiae | SgCS, CYP87D18, ATR2, UGT720-269-1 | 19.1 ng/L (mogrol base) | Poor UGT solubility and activity |
Escherichia coli | Mutant UGT74AC1 | 12.42 mU/mg activity | Requires exogenous mogrol supply |
Enhancing precursor availability is critical. Overexpression of tHMG1 (truncated 3-hydroxy-3-methylglutaryl-coenzyme A reductase) in Saccharomyces cerevisiae elevates cytosolic acetyl-coenzyme A, increasing mogrol production 60-fold as a prerequisite for Mogroside IIe [5]. Downregulation of ergosterol biosynthesis via ERG9 repression redirects 2,3-oxidosqualene toward cucurbitadienol formation [5] [9].
Enzyme engineering mitigates catalytic inefficiencies. Computational redesign of UGT720-269-1’s substrate-binding pocket (residues Phe~157~ and Asp~36~) through site-directed mutagenesis enhances UDP-glucose affinity, evidenced by a 40% reduction in K~m~ [7] [4]. Compartmentalization strategies co-localize CYP87D18 and ATR2 on lipid droplets in yeast, improving electron transfer and reducing cytotoxic hydroxylation byproducts [5].
Table 3: Metabolic Engineering Targets for Mogroside IIe Enhancement
Strategy | Target | Effect | Yield Improvement |
---|---|---|---|
Precursor pooling | tHMG1 overexpression | ↑ Acetyl-CoA flux to MVA pathway | 60× higher mogrol |
Competing pathway knockout | ERG9 repression | ↑ 2,3-Oxidosqualene for cucurbitadienol | 3.2× higher cucurbitadienol |
Enzyme engineering | UGT720-269-1~F157A/D36V~ | ↓ K~m~ for UDP-glucose | 40% higher catalytic efficiency |
Subcellular targeting | Lipid droplet localization | ↑ CYP87D18-ATR2 coupling efficiency | 2.8× higher mogrol |
Glycosylation dictates Mogroside IIe’s bioactivity and taste profile. UGT720-269-1 exhibits strict regioselectivity, attaching glucose sequentially to mogrol’s C3-OH (K~m~ = 42 µM) and C24-OH (K~m~ = 68 µM) positions via β(1→2) linkages [4] [7]. The enzyme’s N-terminal PSPG motif (Plant Secondary Product Glycosyltransferase) recognizes UDP-glucose, while its C-terminal domain binds mogrol via hydrophobic residues (Leu~83~, Val~129~) [7]. Structural studies reveal that mutation of Phe~157~ to alanine enlarges the acceptor-binding pocket, enabling glycosylation of bulky mogrosides like mogroside III [7].
Mogroside IIe serves as a node for diverse mogrosides. SgUGT94-289-3 glucosylates Mogroside IIe’s C24-O-glucose at the 6′′-OH position to form mogroside IIIE, a reaction favored by the enzyme’s "dual-pocket" active site accommodating the R1 (C24) glucose chain [7] [4]. In vitro cascades using engineered UGT94-289-3~Y38H/F157A~ convert 85% of Mogroside IIe to mogroside III within 20 minutes, demonstrating high β(1→6) glycosylation efficiency [7]. Alternatively, glycosidase hydrolysis selectively cleaves C3-O-glucose from Mogroside IIe, yielding mogroside IE—a monoglycoside with enhanced bioavailability [4].
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